molecular formula C9H11NO2S B13562771 3-((3-Aminophenyl)thio)propanoic acid

3-((3-Aminophenyl)thio)propanoic acid

Cat. No.: B13562771
M. Wt: 197.26 g/mol
InChI Key: YNFDWWLZAPAAPE-UHFFFAOYSA-N
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Description

3-((3-Aminophenyl)thio)propanoic acid is an organic compound with the molecular formula C9H11NO2S It is characterized by the presence of an amino group attached to a phenyl ring, which is further connected to a propanoic acid moiety via a sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-((3-Aminophenyl)thio)propanoic acid typically involves the reaction of 3-aminophenylthiol with acrylonitrile, followed by hydrolysis. The reaction conditions often include the use of a base such as sodium hydroxide to facilitate the nucleophilic addition of the thiol group to the acrylonitrile. The intermediate product is then hydrolyzed under acidic conditions to yield the final compound.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

3-((3-Aminophenyl)thio)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The phenyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using sodium borohydride.

    Substitution: Electrophilic reagents such as bromine or chlorinating agents can be used in the presence of a Lewis acid catalyst.

Major Products Formed

    Oxidation: Nitro derivatives of the compound.

    Reduction: Amines and other reduced forms.

    Substitution: Halogenated derivatives of the phenyl ring.

Scientific Research Applications

3-((3-Aminophenyl)thio)propanoic acid has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-((3-Aminophenyl)thio)propanoic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological molecules, while the sulfur atom can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(4-Aminophenyl)propanoic acid
  • 3-(3-Aminophenyl)propanoic acid
  • 3-(4-Aminophenyl)-2-propenoic acid

Comparison

3-((3-Aminophenyl)thio)propanoic acid is unique due to the presence of the sulfur atom, which imparts distinct chemical properties compared to its analogs. The sulfur atom can enhance the compound’s reactivity and its ability to participate in redox reactions, making it a valuable intermediate in synthetic chemistry and a potential candidate for various biological applications.

Properties

Molecular Formula

C9H11NO2S

Molecular Weight

197.26 g/mol

IUPAC Name

3-(3-aminophenyl)sulfanylpropanoic acid

InChI

InChI=1S/C9H11NO2S/c10-7-2-1-3-8(6-7)13-5-4-9(11)12/h1-3,6H,4-5,10H2,(H,11,12)

InChI Key

YNFDWWLZAPAAPE-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)SCCC(=O)O)N

Origin of Product

United States

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